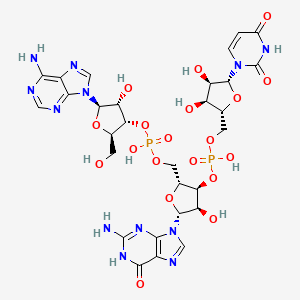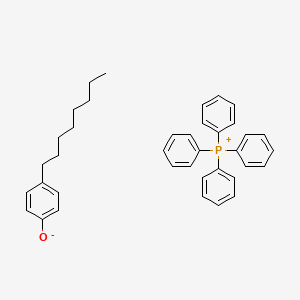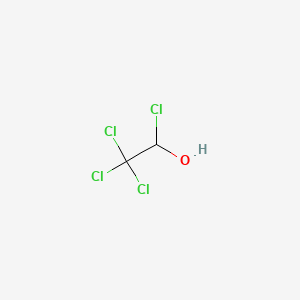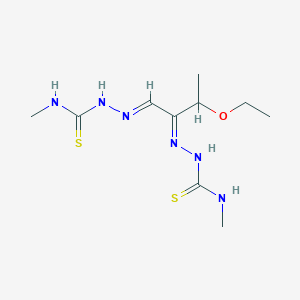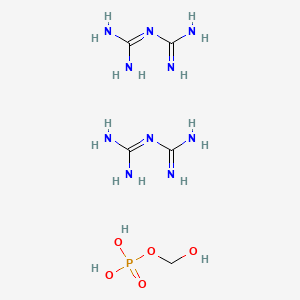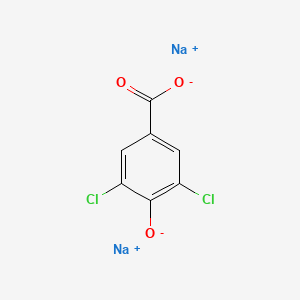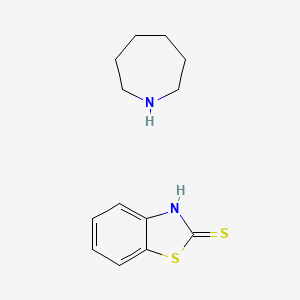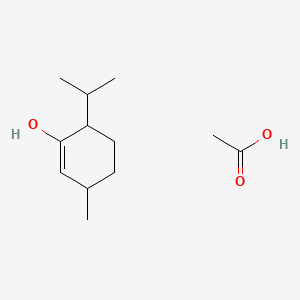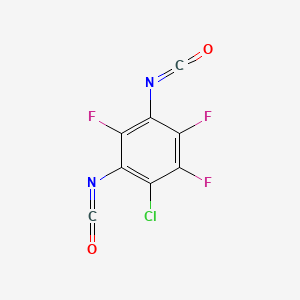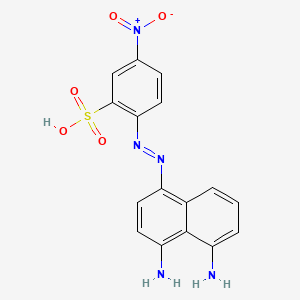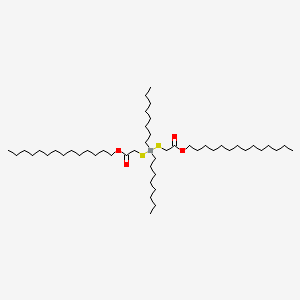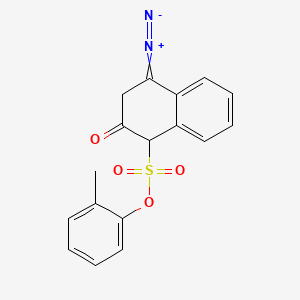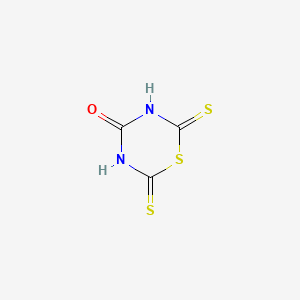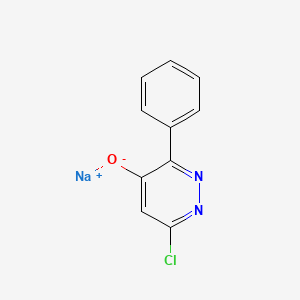
Sodium 6-chloro-3-phenylpyridazin-4-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 6-chloro-3-phenylpyridazin-4-olate is a chemical compound with the molecular formula C10H6ClN2NaO and a molar mass of 228.61 g/mol It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring
Preparation Methods
The synthesis of sodium 6-chloro-3-phenylpyridazin-4-olate typically involves the reaction of 6-chloro-3-phenylpyridazin-4-one with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Sodium 6-chloro-3-phenylpyridazin-4-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Sodium 6-chloro-3-phenylpyridazin-4-olate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studies have explored its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of sodium 6-chloro-3-phenylpyridazin-4-olate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Sodium 6-chloro-3-phenylpyridazin-4-olate can be compared with other pyridazine derivatives, such as:
6-chloro-3-phenylpyridazin-4-one: A precursor in its synthesis.
3-phenylpyridazine: Lacks the chlorine substituent.
Pyridazinone derivatives: Known for their diverse biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
54188-79-3 |
|---|---|
Molecular Formula |
C10H6ClN2NaO |
Molecular Weight |
228.61 g/mol |
IUPAC Name |
sodium;6-chloro-3-phenylpyridazin-4-olate |
InChI |
InChI=1S/C10H7ClN2O.Na/c11-9-6-8(14)10(13-12-9)7-4-2-1-3-5-7;/h1-6H,(H,12,14);/q;+1/p-1 |
InChI Key |
RJWQNRZWVQPHJD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2[O-])Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


